molecular formula C17H17N3O3 B3073814 3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid CAS No. 1018165-30-4

3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No.: B3073814
CAS No.: 1018165-30-4
M. Wt: 311.33 g/mol
InChI Key: AOUUHCGLVLMLNX-UHFFFAOYSA-N
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Description

“3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The formation of various products in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is believed to involve the generation of allenes, followed by intramolecular annulations .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine as a Kinase Inhibitor

Pyrazolo[3,4-b]pyridine, a core structure in 3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid, has been extensively utilized in the design of kinase inhibitors. Its versatility in interacting with kinases via multiple binding modes makes it a recurrent motif in kinase inhibition patents. This heterocyclic scaffold typically binds to the hinge region of kinases, forming hydrogen bond donor-acceptor pairs, common among kinase inhibitors. It's elaborated to form additional interactions in the kinase pocket, thereby providing potency and selectivity. The ability of Pyrazolo[3,4-b]pyridine to achieve multiple kinase binding modes is attributed to elements of both pyrrolo[2,3-b]pyridine and indazole in its structure. This makes it frequently encountered in kinase inhibitors, sometimes offering advantages in terms of inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Heterocyclic Chemistry and Pharmacological Properties

Heterocyclic chemistry is fundamental in organic chemistry, especially in the creation of compounds with varying biological activities. Pyrazole, a vital member of this heterocyclic system, is basic and unsaturated due to the presence of double bonds in its ring structure. Pyrazole compounds are found in many drugs, organic, and pharmaceutical compounds. The review highlights the structure, physical and chemical properties, synthetic approaches, and biological activities of Pyrazole heterocyclic ring structure, showcasing its prominence in the domain (Bhattacharya et al., 2022).

Functional Chemical Groups and CNS Drugs

Certain functional chemical groups serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. The literature reveals that heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) form the largest class of organic compounds, replacing carbon in benzene rings to form structures like pyridine. These compounds, potentially having CNS effects ranging from depression to convulsion, include but are not limited to coal tar, pyridostigmine, and quinine. This insight is crucial for identifying functional chemical groups that may likely become a source for synthesizing novel CNS-acting drugs (Saganuwan, 2017).

Future Directions

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives continues to be a topic of interest in medicinal chemistry . Future research may focus on developing new synthetic strategies and exploring the biological activity of these compounds .

Properties

IUPAC Name

3-(2-benzyl-4-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-9-15(21)20(8-7-16(22)23)17-14(12)11-19(18-17)10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUUHCGLVLMLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NN(C=C12)CC3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Reactant of Route 2
3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Reactant of Route 3
3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

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